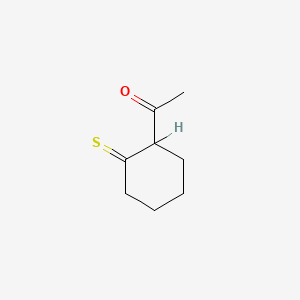
2-Acetylcyclohexanethione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Acetylcyclohexanethione is an organic compound with the molecular formula C₈H₁₂OS It is a thione derivative of 2-acetylcyclohexanone, characterized by the presence of a sulfur atom in place of the oxygen atom in the carbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Acetylcyclohexanethione can be synthesized through the reaction of cyclohexanone with a secondary amine, such as pyrrolidine, to form an enamine. This enamine then undergoes acylation with acetic anhydride to produce 2-acetylcyclohexanone. The final step involves the substitution of the oxygen atom with a sulfur atom to form this compound .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves the use of large-scale organic synthesis techniques. These may include the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 2-Acetylcyclohexanethione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thione group back to a carbonyl group.
Substitution: The sulfur atom in the thione group can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: 2-Acetylcyclohexanone.
Substitution: Various substituted thiones depending on the nucleophile used.
Scientific Research Applications
2-Acetylcyclohexanethione has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound’s unique structure makes it a subject of study in biochemical pathways and enzyme interactions.
Industry: Used in the synthesis of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-acetylcyclohexanethione involves its interaction with molecular targets through its thione group. The sulfur atom can form strong bonds with metal ions and other electrophiles, making it a potent ligand in coordination chemistry. This interaction can influence various biochemical pathways and enzyme activities .
Comparison with Similar Compounds
2-Acetylcyclohexanone: Similar structure but with an oxygen atom instead of sulfur.
Thioacetylacetone: Another thione derivative with a different carbon backbone.
Properties
CAS No. |
76698-82-3 |
|---|---|
Molecular Formula |
C8H12OS |
Molecular Weight |
156.25 g/mol |
IUPAC Name |
1-(2-sulfanylidenecyclohexyl)ethanone |
InChI |
InChI=1S/C8H12OS/c1-6(9)7-4-2-3-5-8(7)10/h7H,2-5H2,1H3 |
InChI Key |
IMVBDFHGEYAUIY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1CCCCC1=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















